(2-Chloro-3-fluorophenyl)methanamine

CAS No.: 72235-54-2

Cat. No.: VC3182348

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72235-54-2 |

|---|---|

| Molecular Formula | C7H7ClFN |

| Molecular Weight | 159.59 g/mol |

| IUPAC Name | (2-chloro-3-fluorophenyl)methanamine |

| Standard InChI | InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |

| Standard InChI Key | DTNYGEBHHWVMBK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)Cl)CN |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)CN |

Introduction

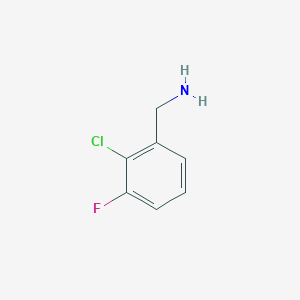

Chemical Identity and Structure

Basic Identification

(2-Chloro-3-fluorophenyl)methanamine is an organic compound with the molecular formula C₇H₇ClFN. It is also known by its CAS registry number 72235-54-2 . This compound belongs to the class of halogenated benzylamines and can be classified as a primary amine derivative.

Structural Characteristics

The compound features a benzene ring with chlorine substitution at position 2 and fluorine at position 3, along with a methanamine (methylamine) group attached to the ring. This specific arrangement of substituents creates a unique electronic distribution and steric environment that influences its chemical behavior and potential applications.

Physical and Chemical Properties

The physical state of (2-Chloro-3-fluorophenyl)methanamine at standard conditions is typically a solid, though it may exist as a free base or as various salt forms such as hydrochloride. The compound has a molecular weight of 159.59 g/mol and possesses characteristics typical of halogenated aromatic amines .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| CAS Number | 72235-54-2 |

| IUPAC Name | (2-chloro-3-fluorophenyl)methanamine |

| SMILES Notation | NCC1=CC=CC(F)=C1Cl |

| Physical State | Solid (typical) |

| Purity (Commercial) | 97% (typical) |

Synthetic Methodologies

Common Synthetic Routes

The synthesis of (2-Chloro-3-fluorophenyl)methanamine typically involves several strategic approaches. One of the most common methods is through reductive amination of the corresponding aldehyde. This process generally begins with 2-chloro-3-fluorobenzaldehyde, which undergoes reaction with ammonia or an amine source followed by reduction to yield the desired compound.

Industrial and Laboratory Scale Preparation

At laboratory scale, (2-Chloro-3-fluorophenyl)methanamine is typically prepared through carefully controlled reactions to ensure high purity. Commercial suppliers offer the compound at approximately 97% purity, indicating established purification protocols . The industrial production likely involves optimized versions of laboratory syntheses, with considerations for scale, safety, and efficiency.

Chemical Reactivity

Functional Group Reactions

The primary amine group in (2-Chloro-3-fluorophenyl)methanamine can participate in numerous reactions typical of primary amines, including:

-

Nucleophilic substitution reactions

-

Acylation to form amides

-

Reductive amination to form secondary and tertiary amines

-

Imine formation with carbonyl compounds

-

Reactions with isocyanates to form ureas

Halogen-Specific Reactivity

The presence of chlorine and fluorine substituents on the aromatic ring confers unique reactivity patterns:

-

The halogens can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Negishi)

-

The fluorine substituent provides enhanced metabolic stability in pharmaceutical applications

-

The chlorine atom serves as a potential site for further functionalization through nucleophilic aromatic substitution

The positioning of these halogens at the 2 and 3 positions creates a distinct electronic environment that can influence the reactivity at other positions on the ring.

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic profiles that help in its identification and purity assessment. While direct data for (2-Chloro-3-fluorophenyl)methanamine is limited in the provided search results, we can infer spectral characteristics from similar compounds. The related compound 4-bromo-3-chloro-2-fluoroaniline shows the following spectral data:

¹H NMR (CDCl₃), δ: 6.58 (s, 1H, Ar-H), 7.16 (m, 1H, Ar-H), 3.80 (m, 2H, -NH₂)

MS data shows characteristic fragmentation patterns with a molecular ion peak and fragments that correspond to loss of halogen atoms and other structural components .

Applications in Research and Industry

Pharmaceutical Research

(2-Chloro-3-fluorophenyl)methanamine serves as an important building block in medicinal chemistry. The compound's structure makes it valuable for several reasons:

-

The halogen substituents provide metabolic stability

-

The primary amine group allows for diverse functionalization

-

The specific substitution pattern creates unique binding interactions with biological targets

The search results suggest that compounds with specific halogen substitution patterns, particularly those with fluorine at the 4-position of a phenyl ring, can significantly enhance potency in antimicrobial activity testing . While this refers to a different substitution pattern, it highlights the importance of halogen positioning in biological activity.

Chemical Synthesis Applications

As a functionalized building block, (2-Chloro-3-fluorophenyl)methanamine finds applications in:

-

Synthesis of pharmaceutical intermediates

-

Preparation of specialized reagents

-

Development of novel materials

-

Creation of structure-activity relationship (SAR) analogs

Structural Advantages in Drug Design

The specific arrangement of substituents in this compound offers several advantages:

| Feature | Advantage in Drug Design |

|---|---|

| 2-Chloro substituent | Modulates electronic properties and provides steric effects |

| 3-Fluoro substituent | Enhances metabolic stability and binding interactions |

| Primary amine | Enables diverse derivatization for optimization |

| Halogenated aromatic core | Provides rigidity and defined spatial arrangement |

Structural Relationship to Similar Compounds

Positional Isomers

(2-Chloro-3-fluorophenyl)methanamine has several important positional isomers, including:

-

(2-Chloro-4-fluorophenyl)methanamine

-

(4-Chloro-3-fluorophenyl)methanamine

The positioning of halogens significantly affects the properties and applications of these compounds. For instance, (3-Chloro-2-fluorophenyl)methanamine has a different electronic distribution due to the swapped positions of chlorine and fluorine .

Comparative Analysis of Isomers

The search results provide information on (3-Chloro-2-fluorophenyl)methanamine, allowing for comparative analysis. This positional isomer (CAS: 72235-55-3) shares the same molecular formula (C₇H₇ClFN) but differs in the arrangement of substituents .

| Property | (2-Chloro-3-fluorophenyl)methanamine | (3-Chloro-2-fluorophenyl)methanamine |

|---|---|---|

| CAS Number | 72235-54-2 | 72235-55-3 |

| Structure | Cl at position 2, F at position 3 | Cl at position 3, F at position 2 |

| Synonyms | 2-chloro-3-fluorobenzylamine | 3-chloro-2-fluorobenzylamine |

| EC Number | Not specified in results | 670-708-8 |

Structure-Activity Considerations

Research findings suggest that the positioning of halogen substituents on aromatic rings can dramatically affect biological activity. For example, in pyrazolopyrimidine derivatives, 4-F and 4-OMe substitutions on phenyl rings have shown enhanced potency in antimicrobial activity tests, potentially by blocking metabolism . While this refers to different compounds, it illustrates the importance of halogen positioning in determining biological effects.

The strategic positioning of chlorine and fluorine in (2-Chloro-3-fluorophenyl)methanamine likely confers specific advantages in terms of electronic properties, metabolic stability, and potential for key interactions with biological targets.

Current Research Trends

Ongoing Investigations

Current research involving (2-Chloro-3-fluorophenyl)methanamine and related compounds focuses on several areas:

-

Development of novel synthetic methodologies for efficient preparation

-

Exploration of new pharmaceutical applications

-

Structure-activity relationship studies to optimize biological activity

-

Investigation of metal-catalyzed transformations of the halogenated core

Future Research Directions

Given the importance of halogenated building blocks in medicinal chemistry, several promising research directions include:

-

Investigation of (2-Chloro-3-fluorophenyl)methanamine derivatives as potential antimicrobial agents

-

Exploration of the compound in fragment-based drug discovery

-

Development of new synthetic methodologies focusing on green chemistry principles

-

Computational studies to better understand the electronic and structural properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume